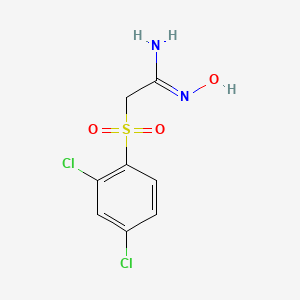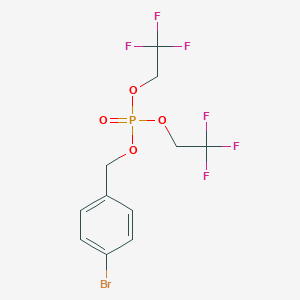
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate, also known as BTBPE, is a flame retardant that is commonly used in various industrial and consumer products. The compound has gained significant attention in recent years due to its potential health and environmental impacts.
科学的研究の応用
Synthesis and Biological Properties
A series of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including those related to (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate, were synthesized to explore their potential in introducing biologically active nucleotides into cells. These compounds, designed to hydrolyze under physiological conditions to bis(nucleosid-5'-yl) phosphates, were investigated for their stability in human serum and their antiviral effects, particularly against herpesvirus. Notably, the study found that specific derivatives showed a similar antiviral spectrum and potency to known antiviral drugs, acting as prodrugs of these compounds, though some showed unexpected toxicity (Farrow et al., 1990).
Environmental Presence and Human Exposure
Research on organophosphate esters (OPEs), which include compounds similar to this compound, has raised concerns due to their suspected reproductive toxicity, carcinogenicity, and neurotoxicity. These compounds are extensively used as flame retardants and plasticizers in consumer products, leading to their ubiquitous presence in the indoor environment. A study focusing on Australian children identified the widespread presence of OPEs and their metabolites in urine, underscoring the significance of early life exposure as a critical factor for children's health (He et al., 2018).
Flame Retardancy and Polymer Applications
Compounds related to this compound have been explored for their application in enhancing the flame retardancy of polymers. For instance, bis(3-hydroxyphenyl) phenyl phosphate (BHPP) was synthesized and used as a reactive flame-retardant for diglycidyl ether of bisphenol-A (DGEBA). The resulting phosphorus-containing epoxy resin demonstrated better flame retardancy and higher thermal stability than conventional bromine-containing flame retardant epoxy resins (Wang & Shieh, 2000).
特性
IUPAC Name |
(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRKWXKLNMWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)


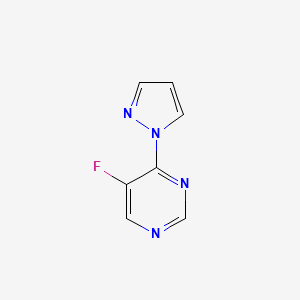

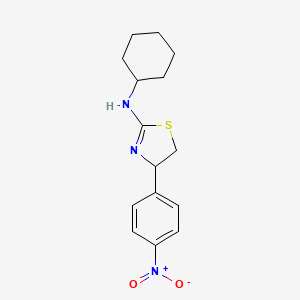
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)
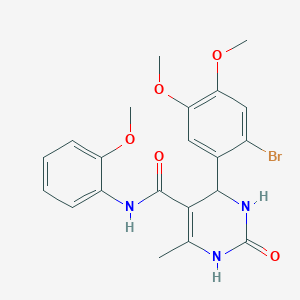
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)
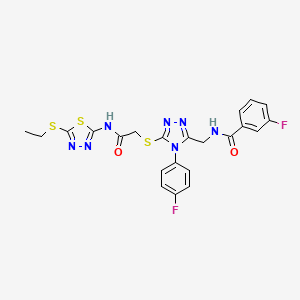


![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)
